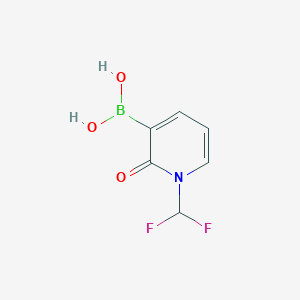
(1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)boronic acid is a boronic acid derivative that features a difluoromethyl group attached to a dihydropyridinone ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)boronic acid typically involves the introduction of the boronic acid group to a pre-formed difluoromethyl-dihydropyridinone scaffold. One common method involves the use of boronic acid reagents in the presence of a palladium catalyst to facilitate the coupling reaction. The reaction conditions often include mild temperatures and the use of solvents such as tetrahydrofuran or dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce the environmental impact, adhering to green chemistry principles .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, halides, and bases such as potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Monofluoromethyl or methyl derivatives.
Substitution: Various biaryl compounds resulting from Suzuki-Miyaura coupling.
科学研究应用
(1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)boronic acid has several applications in scientific research:
作用机制
The mechanism of action of (1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, forming cyclic esters or other adducts. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form new carbon-carbon bonds .
相似化合物的比较
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions but lacks the difluoromethyl group.
(4-Fluorophenyl)boronic acid: Similar in structure but contains only one fluorine atom.
(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid: Lacks the difluoromethyl group, which may affect its reactivity and applications.
Uniqueness: (1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)boronic acid is unique due to the presence of both the difluoromethyl group and the boronic acid group.
属性
分子式 |
C6H6BF2NO3 |
|---|---|
分子量 |
188.93 g/mol |
IUPAC 名称 |
[1-(difluoromethyl)-2-oxopyridin-3-yl]boronic acid |
InChI |
InChI=1S/C6H6BF2NO3/c8-6(9)10-3-1-2-4(5(10)11)7(12)13/h1-3,6,12-13H |
InChI 键 |
SKXFBIISYSNUBA-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=CN(C1=O)C(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13657837.png)
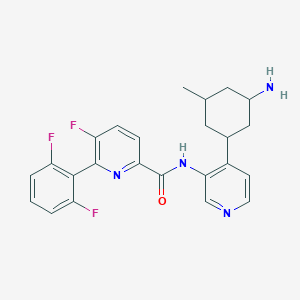
![3-Iodo-7-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13657846.png)
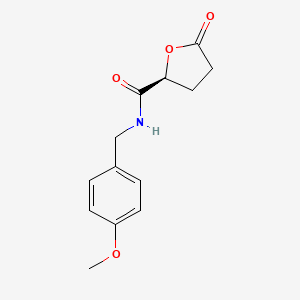
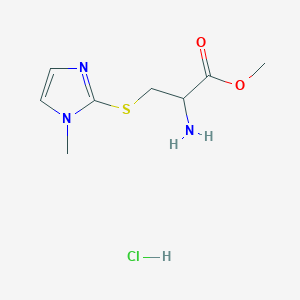
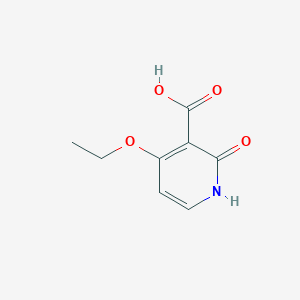

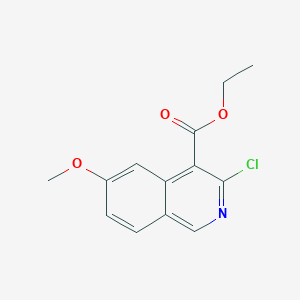

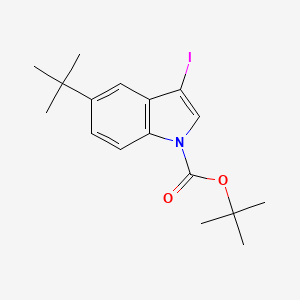
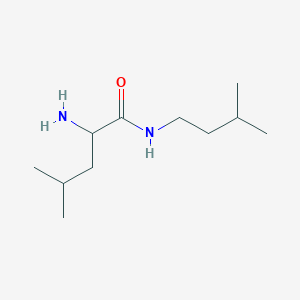
![4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13657929.png)
![(4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-YL)methanamine](/img/structure/B13657949.png)
![3,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B13657955.png)
